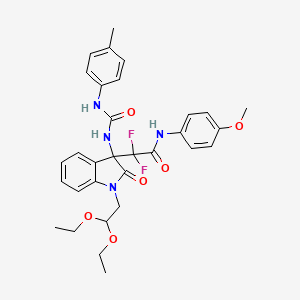
Dibutylamidodiphosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylamidodiphosphoric acid is a chemical compound with the molecular formula C8H21NO6P2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutylamidodiphosphoric acid typically involves the reaction of dibutylamine with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{POCl}_3 + \text{(C}_4\text{H}_9\text{)}_2\text{NH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 ] [ \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 + \text{H}_2\text{O} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPO(OH)}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylamidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The amido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoric acid compounds.
Aplicaciones Científicas De Investigación
Dibutylamidodiphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which dibutylamidodiphosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dibutylamidodiphosphoric acid include other phosphoric acid derivatives and amido phosphates, such as:
- Diethylamidodiphosphoric acid
- Dimethylamidodiphosphoric acid
- Diphenylamidodiphosphoric acid
Uniqueness
This compound is unique due to its specific structural features, such as the dibutylamido group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
10024-88-1 |
|---|---|
Fórmula molecular |
C8H21NO6P2 |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
N,N-dibutyl-phosphonooxyphosphonamidic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-3-5-7-9(8-6-4-2)16(10,11)15-17(12,13)14/h3-8H2,1-2H3,(H,10,11)(H2,12,13,14) |
Clave InChI |
FWLZLRFPZLTBRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


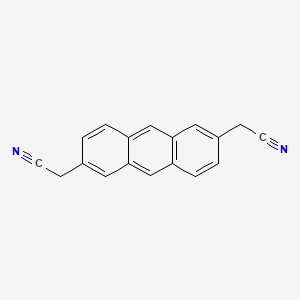
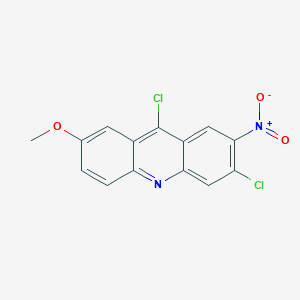
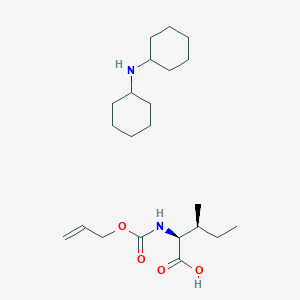
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)

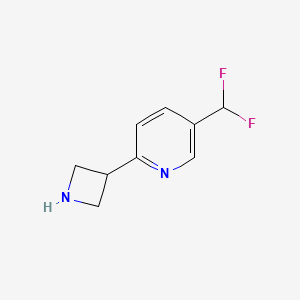

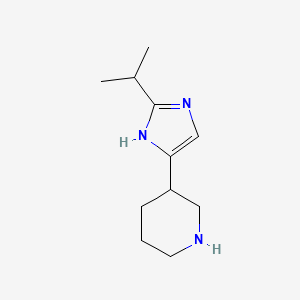

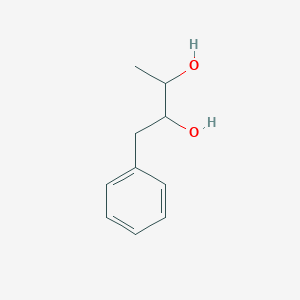
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
